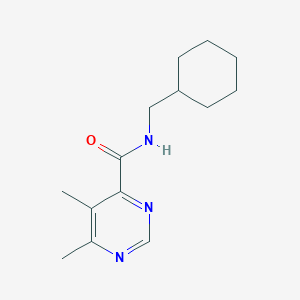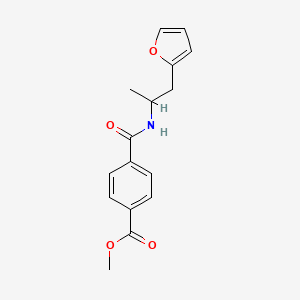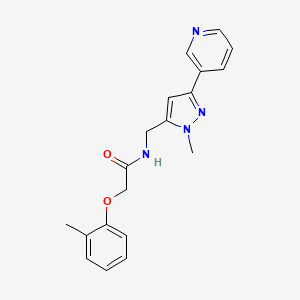![molecular formula C19H25N5O2 B2492043 2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 946225-86-1](/img/structure/B2492043.png)
2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to inhibit Trypanosoma brucei , a parasite responsible for African sleeping sickness .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and target. For example, some imidazole derivatives inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways that these proteins are involved in .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary widely. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .
Result of action
The result of an imidazole derivative’s action can depend on its specific target and mode of action. For example, an imidazole derivative that inhibits a parasitic enzyme could potentially kill the parasite or stop its growth .
Action environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the imidazole derivative.
Cellular Effects
The cellular effects of 2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione are currently unknown. Imidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-studied. Imidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-5-11-22-17(25)15-16(21(3)19(22)26)20-18-23(15)12-13(2)24(18)14-9-7-6-8-10-14/h4-5,12,14H,6-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBJHCAQZCYRKC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
